Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)acrylate
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Overview
Description
Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)acrylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 4-chlorophenyl group and an ethyl acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)acrylate typically involves the reaction of 4-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate 5-(4-chlorophenyl)furan-2-carbaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with ethyl acrylate in the presence of a base such as piperidine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the acrylate moiety can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets and pathways. The furan ring and the 4-chlorophenyl group can interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Ethyl (Z)-3-(4-chlorophenyl)acrylate: Similar structure but lacks the furan ring.
3-(5-(4-chlorophenyl)furan-2-yl)acrylic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester.
3-(5-p-tolyl-furan-2-yl)-acrylic acid ethyl ester: Similar structure but with a p-tolyl group instead of a 4-chlorophenyl group.
Uniqueness
Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)acrylate is unique due to the combination of the furan ring, 4-chlorophenyl group, and ethyl acrylate moiety. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.
Biological Activity
Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)acrylate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a furan ring and a chlorophenyl substituent, which may contribute to its unique pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Structure
The chemical structure of this compound can be represented as follows:
This structure consists of an ethyl acrylate moiety linked to a furan ring substituted with a 4-chlorophenyl group.
Synthesis
The synthesis of this compound typically involves the Knoevenagel condensation reaction between ethyl cyanoacetate and a suitable aldehyde (in this case, a chlorophenyl-substituted furan derivative). The reaction can be catalyzed by various bases, such as sodium ethoxide or diisopropylethylamine (DIPEA), under controlled conditions to optimize yield and purity .
Antimicrobial Activity
Research indicates that compounds containing furan rings exhibit significant antimicrobial properties. This compound has been evaluated for its antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting strong antibacterial effects .
Anticancer Properties
The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including HepG2 (human liver cancer cells). The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer therapy .
The biological activity of this compound is believed to stem from its ability to interact with biological macromolecules such as proteins and nucleic acids. These interactions may lead to alterations in cellular pathways, contributing to its antimicrobial and anticancer effects. The precise mechanisms are still under investigation, but preliminary studies suggest that it may inhibit key enzymes involved in cell proliferation and survival .
Case Studies
- Antimicrobial Evaluation : In a study evaluating various derivatives, this compound showed promising results against Staphylococcus epidermidis, with significant inhibition zones observed during susceptibility testing.
- Cytotoxicity Assays : A comparative study indicated that this compound had an IC50 value of approximately 12 µM against HepG2 cells, highlighting its potential as a lead compound for further drug development aimed at liver cancer treatment .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C15H13ClO3 |
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Molecular Weight |
276.71 g/mol |
IUPAC Name |
ethyl (E)-3-[5-(4-chlorophenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C15H13ClO3/c1-2-18-15(17)10-8-13-7-9-14(19-13)11-3-5-12(16)6-4-11/h3-10H,2H2,1H3/b10-8+ |
InChI Key |
KQPAKXJSVYVKQN-CSKARUKUSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(O1)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(O1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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